molecular formula C17H28N4O2 B11805833 tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11805833
M. Wt: 320.4 g/mol
InChI Key: RRHGLMRJQXYVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an aminopropyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, which is then reduced to the corresponding amine using hydrogenation in the presence of a palladium catalyst. The aminopropyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation and purification processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperazines and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-tubercular agents and other therapeutic compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopropyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-[5-(1-aminopropyl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H28N4O2/c1-5-14(18)13-6-7-15(19-12-13)20-8-10-21(11-9-20)16(22)23-17(2,3)4/h6-7,12,14H,5,8-11,18H2,1-4H3

InChI Key

RRHGLMRJQXYVKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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